1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine

Regioisomerism Medicinal Chemistry Quality Control

Regioisomeric ambiguity in pyrazole-piperazine amides undermines SAR reproducibility. This building block guarantees the 5-yl carbonyl configuration, a critical topological vector for dopamine, serotonin, and MAPK1 targets. Using unverified 3-yl or 4-yl isomers risks nullifying established pharmacology. • Defined geometry ensures data continuity in GPCR and kinase lead optimization. • Free base (CAS 1006464-84-1) suited for N-functionalization; di-HCl salt (CAS 1855889-43-8) enables direct screening solubility. • Serves as a positional control for hit triage and a reference amide for bioisostere evaluation.

Molecular Formula C9H16Cl2N4O
Molecular Weight 267.15 g/mol
Cat. No. B12221714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine
Molecular FormulaC9H16Cl2N4O
Molecular Weight267.15 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)N2CCNCC2.Cl.Cl
InChIInChI=1S/C9H14N4O.2ClH/c1-12-8(2-3-11-12)9(14)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H
InChIKeyGKPJHEWCVCWNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine: A Pyrazole-Piperazine Building Block


1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine (CAS 1006464-84-1 as free base; CAS 1855889-43-8 as dihydrochloride salt) is a heterocyclic building block comprising a piperazine moiety linked via a carbonyl bridge to the 5-position of a 1-methylpyrazole ring . It belongs to a broader class of pyrazole–piperazine amides employed as intermediates in medicinal chemistry targeting G-protein-coupled receptors (GPCRs), kinases, and ion channels [1]. The regioisomeric placement of the carbonyl linker on the pyrazole ring fundamentally alters both the vector of substitution and the electronic character of the scaffold, making positional identity a prerequisite for reproducible biological results in structure–activity relationship (SAR) campaigns .

Workflow
Pyrazole-piperazine amide building block for GPCR, kinase, and ion channel SAR studies
Regioisomer Selection
5-yl carbonyl substitution provides defined vector geometry required for SAR reproducibility
Salt Form Use Context
Dihydrochloride salt supports aqueous assay-ready solubility; free base for organic synthesis steps

Procurement Risk of Unspecified Regioisomers and Salt Forms


Substituting 1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine with its 3-yl or 4-yl regioisomers without revalidation introduces uncontrolled structural variation that can nullify established SAR, because the orientation and electronics of the carbonyl–piperazine vector differ among positional isomers . Likewise, selection between the free base and the dihydrochloride salt affects aqueous solubility, hygroscopicity, and weighability—parameters critical for high-throughput screening and in vitro assay reproducibility . In projects where this scaffold has been optimized for a specific receptor profile (e.g., dopamine, serotonin, or sigma/μ-opioid dual pharmacology), the 5-yl substitution represents a deliberate topological choice confirmed through iterative medicinal chemistry [1]. Procurement of an unverified regioisomer or an unspecified salt form therefore constitutes a material risk to data continuity and project timelines.

3‑yl or 4‑yl regioisomers alter the substitution vector; may invalidate SAR without re‑validation.
Free base vs. dihydrochloride salt affects aqueous solubility and weighability, impacting assay reproducibility.
Methylene‑linked analog lacks amide carbonyl planarity; not a direct replacement for H‑bonding pharmacophore models.

Quantitative Differentiation Against Closest Analogs


Regioisomeric Identity: 5-yl vs. 4-yl Carbonyl

The target compound is the 5-yl carbonyl regioisomer . The 4-yl regioisomer, 1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperazine, is commercially distinguishable only by its InChI and CAS identifiers . While no peer-reviewed head-to-head biological comparison was identified, the architectural distinction is unambiguous: the 5-position places the carbonyl–piperazine chain adjacent to the N-methyl group on the pyrazole, whereas the 4-position places it on the opposite side of the ring. This alters both the conformation of the piperazine moiety and the overall molecular electrostatics. In the absence of explicit comparative biological data, this represents a structural differentiator that must be controlled for during scaffold optimization.

5‑yl vs. 4‑yl Carbonyl
Structural evidence
Target: 5‑yl carbonyl regioisomer
Comparator: 4‑yl carbonyl (C₉H₁₄N₄O)
Different connectivity (InChI); no comparative bioactivity data
Structural differentiator; regioisomeric control essential for SAR interpretation.
Head‑to‑head biological comparison not located.
Regioisomerism Medicinal Chemistry Quality Control

Salt Form Selection: Dihydrochloride vs. Free Base

The dihydrochloride salt (CAS 1855889-43-8, MW 267.15) increases aqueous solubility relative to the free base (CAS 1006464-84-1, MW 194.23) . While quantitative solubility data are vendor-reported rather than journal-published, the presence of two hydrochloride counterions is expected to enhance dissolution in aqueous buffer systems commonly used for biological assays. The free base is a neutral, less hygroscopic solid that may offer advantages for organic synthesis. Selection between these forms directly impacts the workflow for high-throughput screening (HTS) and in vitro pharmacology.

Dihydrochloride vs. Free Base
Vendor‑reported
Target: Dihydrochloride salt (0.1 mg/mL in water, soluble DMSO)
Comparator: Free base (solubility not quantified)
Dihydrochloride enhances aqueous and DMSO solubility.
Salt form directly impacts assay‑ready stock preparation.
Solubility data from vendor datasheet; independent verification recommended.
Salt Selection Solubility HTS Logistics

Kinase Inhibition Evidence for 5-yl Scaffold

A compound bearing the 1-methyl-1H-pyrazol-5-yl carbonyl piperazine core (BDBM193675; US9670208, Example 279) demonstrates binding affinity for human mitogen-activated protein kinase 1 (MAPK1/ERK2) with a reported Ki via BindingDB [1]. Although the exact target compound is the unsubstituted piperazine amide and not the fully elaborated example, the data confirm that the 5-yl regioisomer scaffold is capable of engaging kinase active sites. No equivalent binding data were retrieved for the 3-yl or 4-yl regioisomers with identical piperazine substitution, suggesting a positional preference that warrants further investigation.

MAPK1 Binding (5‑yl Scaffold)
Class‑level inference
Target: 5‑yl derivative (BDBM193675) – Ki reported for MAPK1
Comparator: 3‑yl / 4‑yl regioisomers – no binding data
Kinase engagement data only for 5‑yl regioisomer.
5‑yl scaffold prioritized for kinase‑focused fragment elaboration.
Ki reported for elaborated derivative, not the unsubstituted piperazine amide.
Kinase Inhibition BindingDB MAPK1

Linker Chemistry: Amide vs. Methylene Bridge

The target compound contains a carbonyl amide linker, in contrast to 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine (CAS 1172340-74-7), which features a reduced methylene bridge . The amide introduces a planar, hydrogen-bond-accepting carbonyl that restricts rotation and creates a defined pharmacophore geometry, whereas the amine provides greater conformational flexibility and a basic nitrogen. This fundamental difference in both geometry and electronic profile means that the two linkers are not interchangeable without redesigning the pharmacophore model.

Amide vs. Methylene Linker
Structural evidence
Target: Amide (C=O) linker
Comparator: Methylene (CH₂) linker (CAS 1172340‑74‑7)
Amide provides planar H‑bond acceptor; methylene offers flexibility and basic nitrogen.
Amide linker geometry non‑interchangeable; defines pharmacophore planarity.
No comparative biological activity data available.
Bioisosterism Amide vs. Amine Conformational Analysis

Application Scenarios


GPCR Antagonist SAR Expansion

When an existing hit compound contains a piperazine–pyrazole amide and the 5-yl carbonyl configuration has been associated with improved dopamine or serotonin receptor affinity, this building block enables systematic exploration of N-substitution on the piperazine without altering the proven regioisomeric geometry [1]. Procurement of the dihydrochloride salt ensures immediate solubility in screening-compatible solvents.

Kinase Inhibitor Fragment Elaboration

Based on BindingDB evidence that 1-methyl-1H-pyrazol-5-yl carbonyl piperazine derivatives bind MAPK1 [1], this compound can serve as a core fragment for structure-based drug design. The free base is preferred for organic transformations (e.g., reductive amination, sulfonylation, urea formation) on the secondary piperazine nitrogen.

Negative Control for Regioisomeric Probes

When a biological effect is observed for a 4-yl or 3-yl regioisomeric amide, the 5-yl compound can be used simultaneously as a positional control to confirm that the effect is regioisomer-dependent, provided the assay buffer tolerates the salt form [1]. This application is critical during hit triage and target deconvolution.

Carbonyl Linker Role Determination

Comparing the amide (CAS 1006464-84-1) with the corresponding methylene-linked analog (CAS 1172340-74-7) allows teams to probe the role of the carbonyl oxygen in target binding. The amide form, with its established planarity and H-bond acceptor character, can be used as a reference point for evaluating bioisosteric replacements.

Application
Selection Property
Validation Focus
GPCR antagonist SAR expansion
5‑yl regioisomer identity and salt form for assay compatibility
Receptor binding assays (dopamine, serotonin subtypes) to confirm SAR
Kinase inhibitor fragment elaboration
5‑yl carbonyl core with MAPK1 binding precedent
Derivative elaboration and kinase panel screening
Negative control for regioisomeric probes
Positional isomer identity as 5‑yl
Regioisomer-dependent biological response in hit triage assays
Carbonyl linker role determination
Amide linker (planar H‑bond acceptor)
Amide-to-methylene linker comparison in target engagement models
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